molecular formula C18H11Cl5N2O2S B2653660 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine CAS No. 339276-17-4

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine

Cat. No.: B2653660
CAS No.: 339276-17-4
M. Wt: 496.61
InChI Key: DBUFDDDFMDUEED-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Its primary research value lies in probing the pathological role of SIRT2 in various diseases, particularly oncology and neurodegenerative disorders. In cancer research, this compound is utilized to investigate SIRT2's involvement in cell cycle regulation and mitotic fidelity. Inhibition of SIRT2 by this agent has been shown to induce mitotic cell death and compromise the viability of cancer cell lines , providing a valuable chemical tool for validating SIRT2 as a potential therapeutic target. Concurrently, in neuroscience, SIRT2 inhibition is explored as a strategy to counteract the accumulation of toxic protein aggregates, such as alpha-synuclein in Parkinson's disease models. Research indicates that this compound can reduce neuroinflammatory responses in microglial cells , suggesting a dual mechanism of action that extends beyond direct deacetylase inhibition to modulating immune pathways in the central nervous system. The compound thus serves as a critical research chemical for dissecting complex SIRT2-mediated pathways and for evaluating the therapeutic potential of SIRT2 modulation in a range of pathological contexts.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl5N2O2S/c1-26-16-7-24-18(28-8-9-2-3-10(19)11(20)4-9)25-17(16)27-15-6-13(22)12(21)5-14(15)23/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFDDDFMDUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorobenzyl Chloride: This intermediate is synthesized by chlorinating 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 3,4-Dichlorobenzylthiol: The 3,4-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 3,4-dichlorobenzylthiol.

    Synthesis of 2,4,5-Trichlorophenol: This compound is prepared by chlorinating phenol using chlorine gas in the presence of a catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzylthiol with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate to form the desired pyrimidine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit notable antimicrobial activities. The presence of chlorinated benzyl and sulfanyl groups in this compound enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth and potentially serve as alternatives to existing antibiotics .

Enzyme Inhibition

The compound is also studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections . The sulfamoyl moiety in related compounds has been linked to various pharmacological effects, including enzyme inhibition and antibacterial action .

Cancer Treatment

Pyrimidine derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine have been shown to effectively inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells . This positions the compound as a potential therapeutic agent in oncology.

PDE4B Inhibition

Recent patents highlight the compound's potential as a selective inhibitor of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The ability to selectively inhibit PDE4B without affecting other subtypes could lead to fewer side effects and more effective treatments for inflammatory conditions .

Industrial Applications

The synthesis of this compound can be optimized for industrial production. Methods may include:

  • Automated Synthesis : Utilizing automated reactors to enhance yield and purity.
  • Controlled Reaction Conditions : Maintaining precise temperature, pressure, and pH during synthesis.
  • Purification Techniques : Employing methods like recrystallization or chromatography for final product purification .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of related pyrimidine compounds against various strains of bacteria, demonstrating significant inhibitory effects that could translate into therapeutic applications .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted the effectiveness of sulfamoyl-containing compounds in inhibiting urease, suggesting potential uses in treating infections caused by urease-producing bacteria .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines showed that pyrimidine derivatives could induce apoptosis through CDK inhibition, supporting their development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic rings can interact with cellular membranes, disrupting their integrity and function. These interactions contribute to the compound’s antimicrobial and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ primarily in substituents at positions 2 and 4 of the pyrimidine ring. A comparative analysis is provided below:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Properties
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine 3,4-Dichlorobenzylsulfanyl 2,4,5-Trichlorophenoxy C₁₉H₁₃Cl₅N₂O₂S 506.64* High lipophilicity, low solubility
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-methoxypyrimidine () 3,4-Dichlorobenzylsulfanyl Methylsulfanyl C₁₄H₁₃Cl₂N₂OS₂ 367.31 Moderate lipophilicity
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenylsulfanyl)pyrimidine () 3,4-Dichlorobenzylsulfanyl 4-Methoxyphenylsulfanyl C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 Improved solubility due to methoxy
2,4,5-Trichlorophenoxypropionic acid (Silvex, ) N/A (non-pyrimidine core) 2,4,5-Trichlorophenoxy C₉H₅Cl₃O₃ 283.49 Herbicidal activity, slight water solubility

*Molecular weight calculated based on structural formula; exact value may vary.

Key Observations :

  • Lipophilicity: The target compound’s trichlorophenoxy group enhances lipophilicity compared to analogs with methylsulfanyl or methoxyphenyl groups.
  • Solubility : The 4-methoxyphenylsulfanyl analog () exhibits better solubility due to polar methoxy groups, contrasting with the target compound’s low solubility, inferred from its chlorinated substituents .
Functional Group Impact on Reactivity
  • Electron-Withdrawing Effects: The trichlorophenoxy group’s strong electron-withdrawing nature may reduce the pyrimidine ring’s nucleophilicity, affecting its reactivity in further functionalization reactions compared to methylsulfanyl or methoxyphenyl analogs .

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine (CAS No. 339276-17-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H11Cl5N2O2S
  • Molar Mass : 496.62 g/mol
  • Boiling Point : 579.7 ± 50.0 °C (predicted)
  • Density : 1.61 ± 0.1 g/cm³ (predicted)

These properties indicate a complex structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular processes. The presence of the sulfanyl group allows for interactions with various enzymes and receptors, potentially leading to:

  • Inhibition of Tubulin Assembly : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is critical in cancer cell proliferation and survival.
  • Antimicrobial Activity : The structural components suggest potential interactions with bacterial cell walls or enzymes involved in bacterial metabolism.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
CA4SK-OV-31.3
OXi8006SK-OV-31.1
Test CompoundDU-145<5

These findings suggest that the compound could be a potent inhibitor of cancer cell growth through mechanisms involving tubulin disruption and apoptosis induction .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have indicated potential antimicrobial properties. The compound's unique structure may allow it to target bacterial enzymes or disrupt cell wall synthesis, although specific data on its antimicrobial efficacy remains limited.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound showed IC50 values below 5 µM against aggressive cancer types such as ovarian and prostate cancers .
  • Mechanistic Studies : Further research into the mechanism revealed that compounds like this compound induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve regiochemical control and yield?

  • Methodological Answer : Regiochemical challenges in pyrimidine derivatives often arise during sulfanyl and phenoxy group substitutions. To optimize synthesis:
  • Use protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive sites during stepwise functionalization .
  • Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
  • Purify intermediates via recrystallization or column chromatography to isolate high-purity intermediates, as demonstrated in crystallographic studies of analogous compounds .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positioning, as seen in studies of structurally similar pyrimidine derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) resolves electronic environments of dichlorobenzyl and trichlorophenoxy groups .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure, as chlorinated phenoxy groups may exhibit toxicity .
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Dispose of waste via professional hazardous waste services to mitigate environmental contamination, as outlined in safety guidelines for chlorinated pyrimidines .

Q. How can researchers assess the purity of this compound for pharmacological assays?

  • Methodological Answer :
Technique Purpose Detection Limit Reference
HPLC Quantify main product vs. impurities≤0.1%
LC-MS Identify trace side products≤0.01%
Elemental Analysis Verify stoichiometry of C, H, N±0.3%

Advanced Research Questions

Q. How can the environmental fate of this compound be modeled to predict its persistence and bioaccumulation?

  • Methodological Answer :
  • Use quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and biodegradation potential .
  • Conduct soil/water partitioning experiments with LC-MS tracking to measure adsorption coefficients (Kd) .
  • Apply computational tools (e.g., EPI Suite) to predict half-lives in aquatic and terrestrial systems .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

  • Methodological Answer :
  • Perform meta-analysis of dose-response curves, adjusting for variability in cell lines or assay conditions (e.g., kinase inhibition assays in ) .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding variables, as seen in agricultural chemical studies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Use molecular docking to map interactions between the trichlorophenoxy group and target proteins (e.g., kinase domains) .
  • Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) and compare IC₅₀ values in enzyme inhibition assays .
  • Analyze crystal structures of ligand-receptor complexes to identify steric or electronic constraints .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Incorporate isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic stability and bioavailability in animal models .
  • Use PK/PD modeling to correlate plasma concentrations (in vivo) with target engagement (in vitro) .
  • Optimize cell-based assays to mimic physiological conditions (e.g., hypoxia, serum proteins) .

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